Magnesium bromide ethyl etherate

Catalog No.
S1899386
CAS No.
29858-07-9
M.F
C4H10Br2MgO
M. Wt
258.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium bromide ethyl etherate

CAS Number

29858-07-9

Product Name

Magnesium bromide ethyl etherate

IUPAC Name

magnesium;ethoxyethane;dibromide

Molecular Formula

C4H10Br2MgO

Molecular Weight

258.24 g/mol

InChI

InChI=1S/C4H10O.2BrH.Mg/c1-3-5-4-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2

InChI Key

JGZKUKYUQJUUNE-UHFFFAOYSA-L

SMILES

CCOCC.[Mg+2].[Br-].[Br-]

Canonical SMILES

CCOCC.[Mg+2].[Br-].[Br-]

Lewis Acid Catalyst

  • Organic Synthesis

    MgBr2(OEt)2 acts as a mild Lewis acid catalyst in organic synthesis reactions. It facilitates bond formation and rearrangement by accepting electron pairs from reactants. A specific example is its role in the chemoselective deprotection of p-methoxybenzyl (PMB) ethers, a reaction crucial for the controlled removal of protecting groups in organic molecules .

  • Diels-Alder Reactions

    MgBr2(OEt)2 can promote Diels-Alder reactions, a cycloaddition reaction between a diene and a dienophile. The Lewis acidity of MgBr2(OEt)2 activates the dienophile, enhancing reaction efficiency and stereoselectivity, particularly for reactions involving homochiral 2-sulfinylmaleates .

  • Synthesis of Silicon-Containing Azole Derivatives

    MgBr2(OEt)2 plays a role in the synthesis of silicon-containing azole derivatives, a class of heterocyclic compounds with potential applications in medicinal chemistry .

Magnesium bromide ethyl etherate is a chemical compound with the molecular formula C4H10Br2MgOC_4H_{10}Br_2MgO and a molecular weight of 258.23 g/mol. It appears as an off-white to beige powder and is primarily used in laboratory settings. The compound is classified under the Chemical Abstracts Service with the number 29858-07-9 and is recognized for its complexometric titration properties, where magnesium content typically ranges from 9.3% to 9.6% .

This compound is a coordination complex formed by magnesium bromide and diethyl ether, making it notable for its solubility characteristics, which are influenced by the presence of the ether molecule. It has applications in various chemical syntheses and reactions due to its ability to act as a Lewis acid.

Magnesium bromide ethyl etherate is a corrosive and irritant compound. It reacts violently with water to release hydrogen bromide gas, which is toxic and irritating to the respiratory system. Here are some safety concerns:

  • Skin and eye contact: Can cause severe irritation and burns.
  • Inhalation: Can cause coughing, shortness of breath, and lung damage.
  • Ingestion: Can cause nausea, vomiting, and abdominal pain.

Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling this compound.
  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as water and strong acids.
  • Dispose of waste according to local regulations.
, primarily involving its role as a Lewis acid. It can react with various nucleophiles, leading to the formation of organomagnesium compounds, which are essential in Grignard reactions.

  • Grignard Reaction: When reacted with carbonyl compounds, it can form alcohols through nucleophilic addition.
  • Halogen Exchange: The compound can undergo halogen exchange reactions, where bromine can be replaced by other halides depending on the reaction conditions.
  • Decomposition: Under certain conditions, it may decompose into magnesium bromide and diethyl ether when exposed to heat or moisture.

Magnesium bromide ethyl etherate can be synthesized through several methods:

  • Direct Combination: By reacting magnesium bromide with diethyl ether under controlled conditions, the etherate can be formed directly.
  • Solvent Evaporation: Dissolving magnesium bromide in diethyl ether and subsequently evaporating the solvent can yield the desired compound.
  • Complexation Reactions: Magnesium salts can be reacted with various organic solvents to form etherates, including ethyl ether.

These methods typically require careful control of temperature and concentration to ensure high purity and yield.

Magnesium bromide ethyl etherate has several applications:

  • Chemical Synthesis: It is widely used as a reagent in organic synthesis, particularly in Grignard reactions for producing alcohols.
  • Research: Utilized in laboratories for various chemical investigations and as a standard reagent in analytical chemistry.
  • Catalysis: Acts as a catalyst in certain organic transformations due to its Lewis acid properties.

Interaction studies involving magnesium bromide ethyl etherate primarily focus on its reactivity with other chemical species rather than biological interactions. Its role as a Lewis acid allows it to interact effectively with nucleophiles, facilitating various organic reactions.

Studies examining its behavior in different solvent systems or under varying environmental conditions could provide insights into its stability and reactivity patterns.

Several compounds share similarities with magnesium bromide ethyl etherate due to their structural or functional characteristics:

Compound NameMolecular FormulaUnique Features
Magnesium chloride diethyl etherateC4H10Cl2MgOC_4H_{10}Cl_2MgOLess reactive than magnesium bromide ethyl etherate
Lithium bromide diethyl etherateC4H10BrLiOC_4H_{10}BrLiOExhibits different solubility properties
Calcium bromide diethyl etherateC4H10Br2CaOC_4H_{10}Br_2CaOLarger cation size affects reactivity

Magnesium bromide ethyl etherate stands out due to its specific application in Grignard reactions and its unique complexation abilities compared to these similar compounds.

Dates

Modify: 2023-08-16

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